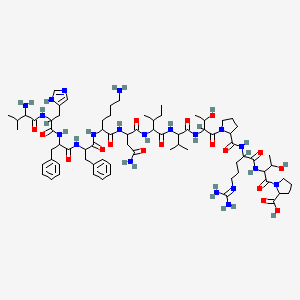![molecular formula C12H14N2O2 B8192882 (1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde](/img/structure/B8192882.png)
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product. Key reagents and catalysts used in the synthesis include [reagents and catalysts].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods ensure high yield and purity of the compound, making it suitable for various applications. The process involves [industrial techniques] and is optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction involves [specific conditions and reagents], leading to the formation of [oxidation products].
Reduction: Under [specific conditions], this compound can be reduced to [reduction products].
Substitution: This reaction occurs in the presence of [reagents], resulting in [substitution products].
Common Reagents and Conditions
The common reagents used in the reactions of this compound include [list of reagents]. The typical conditions for these reactions are [temperature, pressure, solvents, etc.].
Major Products Formed
The major products formed from the reactions of this compound are [list of products]. These products have been characterized using [analytical techniques].
Aplicaciones Científicas De Investigación
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a [specific use] in various chemical reactions and processes.
Biology: In biological research, this compound is utilized for [specific applications], such as [biological assays, studies, etc.].
Medicine: The compound has potential therapeutic applications, including [medical uses].
Industry: this compound is employed in industrial processes for [specific industrial applications].
Mecanismo De Acción
The mechanism of action of (1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde involves [specific molecular targets and pathways]. The compound exerts its effects by [mechanism], interacting with [molecular targets] and modulating [pathways]. This mechanism is crucial for its applications in [specific fields].
Comparación Con Compuestos Similares
Similar Compounds
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde is compared with similar compounds such as [list of similar compounds]. These compounds share [common features] but differ in [unique aspects].
Uniqueness
The uniqueness of this compound lies in its [specific properties], which make it distinct from other similar compounds. These properties include [unique features], contributing to its wide range of applications and effectiveness in various fields.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties, diverse reactions, and wide range of applications make it a valuable compound in various fields. Further research and development will continue to uncover new uses and enhance its potential in different domains.
Propiedades
IUPAC Name |
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQRXYBKKZUSR-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one](/img/structure/B8192849.png)
![(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8192852.png)



![disodium;(3E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8192877.png)


